![molecular formula C8H15ClF2N2O B2425561 (2S)-N-(2,2-difluoroethyl)piperidine-2-carboxamide hydrochloride CAS No. 1864003-31-5](/img/structure/B2425561.png)
(2S)-N-(2,2-difluoroethyl)piperidine-2-carboxamide hydrochloride
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Description
(2S)-N-(2,2-difluoroethyl)piperidine-2-carboxamide hydrochloride, commonly known as DFEP, is a chemical compound that has been extensively studied for its potential use in scientific research. DFEP is a piperidine derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.
Scientific Research Applications
Pharmacological Property Modulation
Research has explored the modulation of pharmacologically relevant properties in N-alkyl-piperidine-2-carboxamides, like (2S)-N-(2,2-difluoroethyl)piperidine-2-carboxamide hydrochloride. Fluorine atoms introduced into these compounds affect their basicity, lipophilicity, aqueous solubility, and rates of oxidative degradation, which are important factors in drug design and development. These findings are crucial for understanding how structural modifications can influence drug properties (Vorberg et al., 2016).
Development of Glycine Transporter Inhibitors
A study identified potent glycine transporter 1 (GlyT1) inhibitors, structurally related to this compound, using central nervous system multiparameter optimization. These inhibitors have potential therapeutic applications in disorders involving GlyT1, demonstrating the importance of exploring similar structures (Yamamoto et al., 2016).
Antipsychotic Agent Development
Heterocyclic carboxamides, including structures akin to this compound, have been evaluated as potential antipsychotic agents. These compounds showed significant in vivo activities, illustrating their potential as backup compounds for antipsychotic medication development (Norman et al., 1996).
Rho Kinase Inhibitor Synthesis
In the context of central nervous system disorders, a scalable and facile process for synthesizing N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor structurally related to this compound, has been established. This emphasizes the compound's potential application in the treatment of such disorders (Wei et al., 2016).
Soluble Epoxide Hydrolase Inhibition
Research into 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, related to this compound, has been conducted. Such inhibitors have potential applications in various disease models, highlighting the versatility of similar structures in drug discovery (Thalji et al., 2013).
properties
IUPAC Name |
(2S)-N-(2,2-difluoroethyl)piperidine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2N2O.ClH/c9-7(10)5-12-8(13)6-3-1-2-4-11-6;/h6-7,11H,1-5H2,(H,12,13);1H/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUQPJKKMXQMRD-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)NCC(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)C(=O)NCC(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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